5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
Overview
Description
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. This compound is characterized by its pyrazolone core, which is a versatile scaffold in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-pyrazol-3-one, which can be obtained through the cyclization of appropriate hydrazine derivatives with diketones.
Aminoethylation: The 2,3-dihydro-1H-pyrazol-3-one is then subjected to aminoethylation using ethylenediamine under controlled conditions. This step introduces the 2-aminoethyl group to the pyrazolone core.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the pyrazolone ring or the aminoethyl side chain.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized pyrazolone derivatives.
Reduction Products: Reduced forms of the pyrazolone ring or side chain.
Substitution Products: Various substituted pyrazolone derivatives.
Scientific Research Applications
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.
Biochemical Research: Employed in the study of enzyme inhibitors and receptor ligands.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrazol-3-one: The parent compound without the aminoethyl group.
5-(2-aminoethyl)-1,2-dihydropyridin-2-one dihydrochloride: A structurally similar compound with a pyridinone core.
5-(2-aminoethyl)pyridin-3-ol dihydrochloride: Another related compound with a pyridin-3-ol core.
Uniqueness
5-(2-aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazolone core and the presence of the 2-aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the design of novel therapeutic agents and biochemical probes.
Properties
IUPAC Name |
5-(2-aminoethyl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c6-2-1-4-3-5(9)8-7-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYPYJUSOPBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NNC1=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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